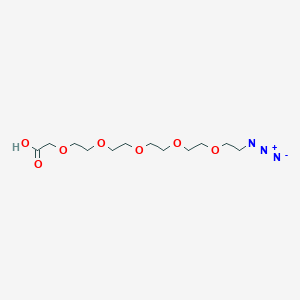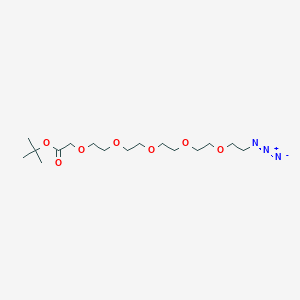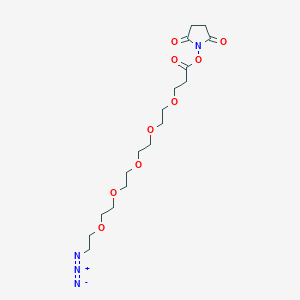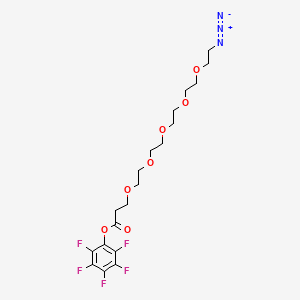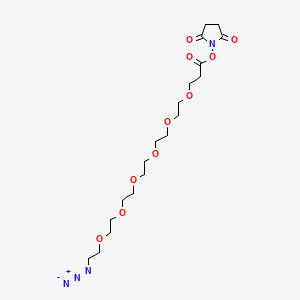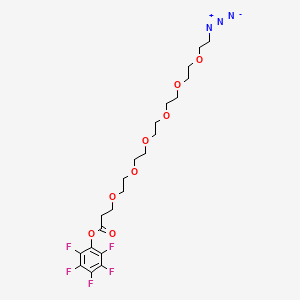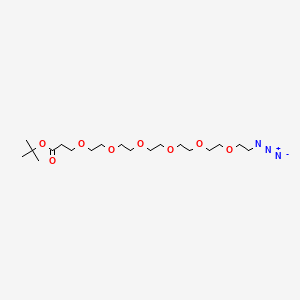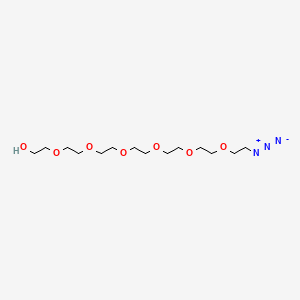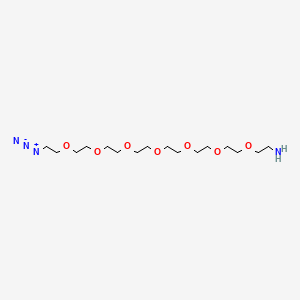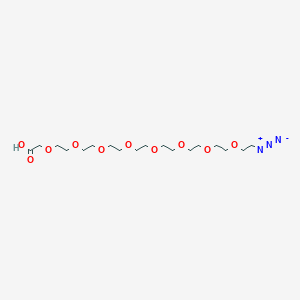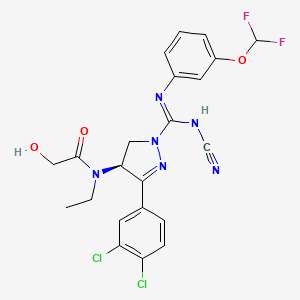
BAY 598-Bio-X
描述
BAY-598 是一种强效且选择性的蛋白赖氨酸甲基转移酶抑制剂,该酶被称为 SET 和 MYND 结构域蛋白 2 (SMYD2)。该化合物已被开发为化学探针,用于研究 SMYD2 的生物学功能,SMYD2 参与组蛋白和非组蛋白的甲基化。 BAY-598 已在癌症研究中显示出巨大潜力,因为它能够抑制 p53 等蛋白质上赖氨酸残基的甲基化,而 p53 在肿瘤抑制中起着至关重要的作用 .
科学研究应用
BAY-598 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:
癌症研究: BAY-598 已被证明可以抑制 SMYD2 的甲基化活性,SMYD2 在各种癌症中过表达,包括食管鳞状细胞癌、膀胱癌和胃癌。
表观遗传学: 作为 SMYD2 的选择性抑制剂,BAY-598 用于研究基因表达的表观遗传调控。
药物开发: BAY-598 作为靶向 SMYD2 的新药开发的先导化合物。
生物学研究: BAY-598 用于各种生物学研究,以研究蛋白质甲基化在细胞过程(如细胞周期调控、DNA 修复和凋亡)中的作用.
作用机制
BAY-598 通过竞争性抑制 SMYD2 的甲基化活性来发挥其作用。它结合到 SMYD2 的活性位点,阻止酶与底物(如组蛋白 H3 和 p53)相互作用。这种抑制导致这些蛋白质上赖氨酸残基的甲基化减少,进而影响其功能。 例如,SMYD2 对 p53 上赖氨酸 370 的甲基化会降低 p53 的 DNA 结合活性,从而调节其在转录调控和肿瘤抑制中的作用 .
生化分析
Biochemical Properties
BAY 598-Bio-X plays a significant role in biochemical reactions. It targets a specific protein, SMYD2, involved in various cellular processes . This compound is known to interact with SMYD2, a lysine methyltransferase that dimethylates histone H3K36 and methylates histone H3K4 . SMYD2 also methylates Lys-370 of p53 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been reported to enhance apoptotic responses in cancer cell lines and decrease p53K370me levels in HEK293 cells . This compound also reduces methylation in tumor cells in a mouse xenograft model . In non-small cell lung cancer cells, this compound potentiates the anti-cancer effects of doxorubicin by modulating the JAK/STAT signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can inhibit the methylation activity of SMYD2 by competitively binding to the SAM (S-adenosyl methionine) binding site of SMYD2 . This leads to decreased DNA-binding activity and subsequent transcriptional regulation activity of p53/TP53 .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to consistently inhibit the methylation of p53K370 in cells with an IC50 value < 1 µM . It has more than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein methylation. It interacts with SMYD2, a lysine methyltransferase, to methylate histone H3K36, histone H3K4, and Lys-370 of p53 .
Subcellular Localization
Given its role as a lysine methyltransferase inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to exert its effects .
准备方法
BAY-598 的合成涉及几个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:
吡唑啉核的形成: 这涉及将取代的肼与二酮反应形成吡唑啉环。
氰基的引入: 这是通过亲核取代反应实现的。
二氟甲氧基苯基的添加: 此步骤涉及与合适的苯基衍生物偶联反应。
最终修饰:
BAY-598 的工业生产方法尚未得到很好的记录,因为它主要用于研究目的。 如果需要,可以使用标准化学工程技术扩大合成规模以生产更大数量。
化学反应分析
BAY-598 经历了几种类型的化学反应,包括:
氧化: BAY-598 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 该化合物可以被还原形成不同的还原产物。
取代: BAY-598 可以进行亲核取代反应,特别是在氰基和二氟甲氧基苯基上。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
BAY-598 在 SMYD2 抑制剂中是独特的,因为它具有很高的选择性和效力。它已被证明对 SMYD2 的选择性比其他组蛋白甲基转移酶和非表观遗传靶标高 100 倍以上。类似的化合物包括:
LLY-507: 另一个 SMYD2 的选择性抑制剂,但与 BAY-598 相比,其化学型不同.
AZ505: 一种具有不同结合模式的强效 SMYD2 抑制剂.
BAY-598 独特的化学型和高选择性使其成为研究 SMYD2 特定功能以及开发针对与异常甲基化活性相关的疾病的靶向疗法的宝贵工具 .
属性
IUPAC Name |
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


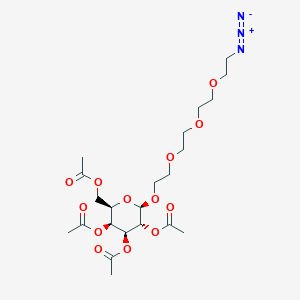
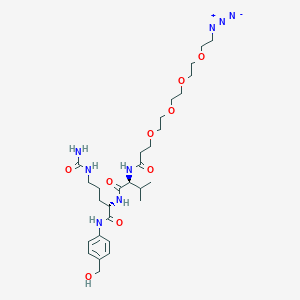
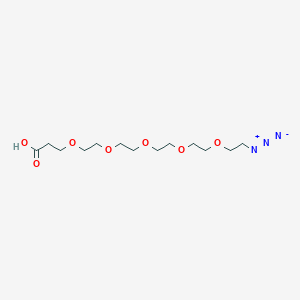
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)
